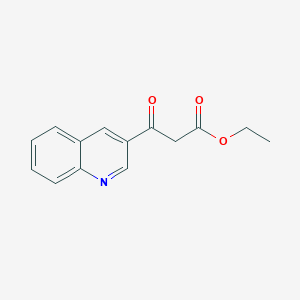
Methyl 4-bromo-2-isobutoxybenzoate
Vue d'ensemble
Description
“Methyl 4-bromo-2-isobutoxybenzoate” is a chemical compound with the formula C12H15BrO3 . It has a molecular weight of 287.15 . The structure of this compound contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes an isobutoxy group attached to the second carbon of a benzene ring, a bromo group attached to the fourth carbon, and a methyl ester group attached to the carboxyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 287.15 . Additional physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available sources.Applications De Recherche Scientifique
Applications in Environmental and Health Sciences
Environmental Presence and Impact : Studies on parabens, which are structurally related to Methyl 4-bromo-2-isobutoxybenzoate, indicate their widespread use as preservatives in cosmetics, pharmaceuticals, and food products. These compounds, including methyl paraben, have been found in various environmental matrices, pointing towards their persistence and potential ecological impacts (Haman et al., 2015).
Toxicological Profiles : Research on brominated flame retardants (BFRs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) underscores the toxicological profiles and health implications of brominated compounds. These substances share structural similarities with this compound, suggesting the importance of understanding their behavior in biological systems and their potential for bioaccumulation and toxicity (Zuiderveen et al., 2020).
Analytical Methodologies
Synthesis and Chemical Analysis : A practical synthesis approach for brominated biphenyls highlights the methods that might be adaptable for the synthesis or modification of this compound. These methodologies are crucial for the development of pharmaceuticals and advanced materials (Qiu et al., 2009).
Antioxidant Evaluation : The study of isoxazolone derivatives and their antioxidant properties provides insight into the potential biological activities of structurally related compounds. This research direction can offer a framework for evaluating the biological applications of this compound in pharmaceutical or material science contexts (Laroum et al., 2019).
Orientations Futures
While specific future directions for “Methyl 4-bromo-2-isobutoxybenzoate” are not mentioned in the available sources, compounds with similar structures have been investigated for their potential in various applications. For example, photochromic solid-state materials, which include some azobenzene-based molecules, are being explored for use in separations, advanced sensors, drug delivery, data storage, and molecular switches .
Mécanisme D'action
Target of Action
Methyl 4-bromo-2-isobutoxybenzoate is a complex organic compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various organic reactions .
Mode of Action
The compound interacts with its targets through a free radical reaction . In this process, a bromine atom is introduced to the benzylic position, which is facilitated by N-bromosuccinimide (NBS). The NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments with a metal catalyst. The compound, being an organoboron reagent, participates in this pathway through a transmetalation process, where it is transferred from boron to palladium .
Pharmacokinetics
The compound’s molecular weight is known to be 215044 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of the compound’s action is the formation of a new compound with a bromine atom at the benzylic position . This bromination of the benzylic position can lead to further reactions, such as nucleophilic substitution or oxidation .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound participates, benefits from mild and functional group tolerant reaction conditions . Furthermore, the compound is considered relatively stable and environmentally benign, making it suitable for use under specific SM coupling conditions .
Propriétés
IUPAC Name |
methyl 4-bromo-2-(2-methylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZYFQPIEBOUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268552 | |
| Record name | Methyl 4-bromo-2-(2-methylpropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855482-60-9 | |
| Record name | Methyl 4-bromo-2-(2-methylpropoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855482-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2-(2-methylpropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

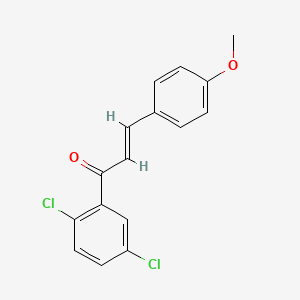
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
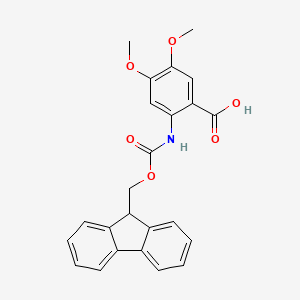
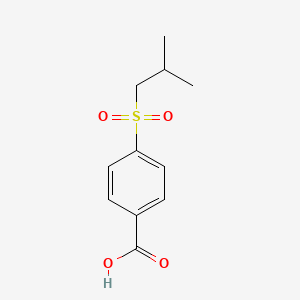
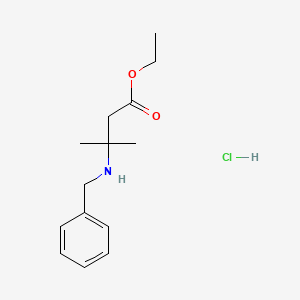


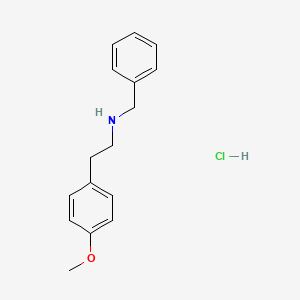
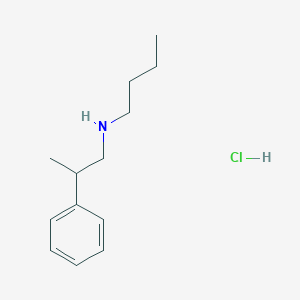
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)
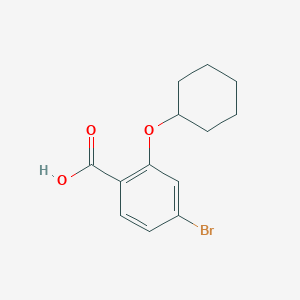
![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
